Cas no 1540544-65-7 (2-(1-aminopropan-2-yl)-4-methylphenol)

2-(1-Aminopropan-2-yl)-4-methylphenol is a phenolic amine compound featuring both aromatic and aliphatic amine functionalities. Its molecular structure, incorporating a phenol group and a secondary amine, lends it utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's reactivity allows for further functionalization, enabling applications in ligand design and coordination chemistry. Its stability under standard conditions and solubility in common organic solvents enhance its practicality in laboratory and industrial settings. The presence of both electron-donating and basic groups makes it a versatile building block for constructing complex molecular architectures.
2-(1-aminopropan-2-yl)-4-methylphenol structure
1540544-65-7 structure
商品名:2-(1-aminopropan-2-yl)-4-methylphenol
CAS番号:1540544-65-7
MF:C10H15NO
メガワット:165.232202768326
CID:5915911
PubChem ID:82596886

2-(1-aminopropan-2-yl)-4-methylphenol 化学的及び物理的性質

名前と識別子

    • 2-(1-aminopropan-2-yl)-4-methylphenol
    • 1540544-65-7
    • EN300-1764908
    • インチ: 1S/C10H15NO/c1-7-3-4-10(12)9(5-7)8(2)6-11/h3-5,8,12H,6,11H2,1-2H3
    • InChIKey: NLJWRIFQCGSNOI-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC=C(C)C=C1C(C)CN

計算された属性

  • せいみつぶんしりょう: 165.115364102g/mol
  • どういたいしつりょう: 165.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 46.2Ų

2-(1-aminopropan-2-yl)-4-methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764908-0.1g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
0.1g
$943.0 2023-09-20
Enamine
EN300-1764908-0.5g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
0.5g
$1027.0 2023-09-20
Enamine
EN300-1764908-1g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
1g
$1070.0 2023-09-20
Enamine
EN300-1764908-2.5g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
2.5g
$2100.0 2023-09-20
Enamine
EN300-1764908-0.25g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
0.25g
$985.0 2023-09-20
Enamine
EN300-1764908-5.0g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
5g
$3105.0 2023-06-03
Enamine
EN300-1764908-0.05g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
0.05g
$900.0 2023-09-20
Enamine
EN300-1764908-1.0g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
1g
$1070.0 2023-06-03
Enamine
EN300-1764908-10.0g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
10g
$4606.0 2023-06-03
Enamine
EN300-1764908-10g
2-(1-aminopropan-2-yl)-4-methylphenol
1540544-65-7
10g
$4606.0 2023-09-20

2-(1-aminopropan-2-yl)-4-methylphenol 関連文献

2-(1-aminopropan-2-yl)-4-methylphenolに関する追加情報

Professional Introduction to 2-(1-aminopropan-2-yl)-4-methylphenol (CAS No. 1540544-65-7)

2-(1-aminopropan-2-yl)-4-methylphenol, identified by the chemical registration number CAS No. 1540544-65-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an aromatic ring with an aliphatic amine side chain, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both aromatic and aliphatic functional groups makes it a versatile scaffold for the development of novel therapeutic agents.

The structural framework of 2-(1-aminopropan-2-yl)-4-methylphenol consists of a phenolic group substituted at the para position with a methyl group, while the ortho position is linked to a propylamine moiety. This configuration imparts distinct electronic and steric properties, making it an attractive candidate for further chemical manipulation and biological evaluation. The compound’s solubility profile, reactivity, and interaction with biological targets are key factors that contribute to its potential utility in pharmaceutical research.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The aromatic ring in 2-(1-aminopropan-2-yl)-4-methylphenol can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, while the amine group offers opportunities for covalent or non-covalent binding. These features have led to its exploration as a lead compound in the design of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling.

One of the most compelling aspects of 2-(1-aminopropan-2-yl)-4-methylphenol is its potential as a precursor for more complex derivatives. By modifying either the aromatic or aliphatic portions of the molecule, chemists can generate libraries of compounds with tailored pharmacological properties. For instance, introduction of additional functional groups such as halogens, ethers, or heterocycles can enhance binding affinity or selectivity against specific biological targets. Such modifications are often guided by structure-based drug design approaches, leveraging computational modeling and high-throughput screening techniques.

Recent studies have highlighted the importance of 2-(1-aminopropan-2-yl)-4-methylphenol in the context of inflammatory diseases. The phenolic moiety is known to exhibit anti-inflammatory properties by modulating enzyme activities such as lipoxygenase and cyclooxygenase. Furthermore, the amine group can interact with transcription factors and signaling pathways involved in inflammation regulation. Preclinical investigations have demonstrated that derivatives of this compound show promise in reducing inflammatory responses in cellular and animal models, suggesting their therapeutic potential.

The synthesis of 2-(1-aminopropan-2-yl)-4-methylphenol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the aromatic ring followed by alkylation or amidation steps to introduce the propylamine side chain. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have significantly improved the efficiency and scalability of these synthetic processes.

In addition to its pharmaceutical applications, 2-(1-aminopropan-2-yl)-4-methylphenol has shown promise in material science and agrochemical research. Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry, while its aromatic structure lends itself to applications in organic electronics and polymer chemistry. Ongoing research is exploring novel derivatives that could enhance material properties or improve crop protection strategies.

The future direction of research on 2-(1-aminopropan-2-yl)-4-methylphenol is likely to focus on expanding its therapeutic applications through innovative drug design strategies. By integrating knowledge from computational chemistry, medicinal chemistry, and bioinformatics, researchers aim to develop more potent and selective derivatives with improved pharmacokinetic profiles. Collaborative efforts between academia and industry are essential to translate these findings into clinical trials and ultimately bring new treatments to patients suffering from various diseases.

In conclusion,CAS No. 1540544-65-7 represents a structurally intriguing compound with broad potential across multiple scientific disciplines. Its unique combination of functional groups and favorable physicochemical properties make it an invaluable tool for pharmaceutical innovation. As research continues to uncover new applications and synthetic methodologies,2-(1-aminopropan-2-yl)-4-methylphenol is poised to play a significant role in advancing chemical biology and drug discovery efforts worldwide.

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